molecular formula C10H17NO2 B1590696 Methyl 2-cyano-2-propylpentanoate CAS No. 66546-92-7

Methyl 2-cyano-2-propylpentanoate

Cat. No.: B1590696
CAS No.: 66546-92-7
M. Wt: 183.25 g/mol
InChI Key: MFPLOZTTYKIUQU-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 2-cyano-2-propylpentanoate is a versatile compound with several applications in scientific research:

Safety and Hazards

Methyl 2-cyano-2-propylpentanoate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Methyl 2-cyano-2-propylpentanoate can be synthesized through the reaction of diisopropyl ketone with hydrogen cyanide under acidic conditions . The reaction is typically catalyzed by acids such as sulfuric acid or phosphoric acid. The general reaction scheme is as follows:

CH3COC3H7+HCNCH3CH(C5H10)COOC3H7\text{CH}_3\text{COC}_3\text{H}_7 + \text{HCN} \rightarrow \text{CH}_3\text{CH}(\text{C}_5\text{H}_{10})\text{COOC}_3\text{H}_7 CH3​COC3​H7​+HCN→CH3​CH(C5​H10​)COOC3​H7​

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-cyano-2-propylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-propylpentanoate involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s effects are mediated through its ability to undergo these chemical transformations, which are crucial in its applications in synthesis and research .

Comparison with Similar Compounds

Methyl 2-cyano-2-propylpentanoate can be compared with other similar compounds such as:

  • Methyl 2-cyano-2-methylpropanoate
  • Methyl 2-cyano-2-ethylpentanoate
  • Methyl 2-cyano-2-butylpentanoate

These compounds share similar structural features but differ in the length and branching of their carbon chains. The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

methyl 2-cyano-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-6-10(8-11,7-5-2)9(12)13-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLOZTTYKIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493176
Record name Methyl 2-cyano-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66546-92-7
Record name Pentanoic acid, 2-cyano-2-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66546-92-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-2-propylpentanoate
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Record name Methyl 2-cyano-2-propylpentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyano-2-propylpentanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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